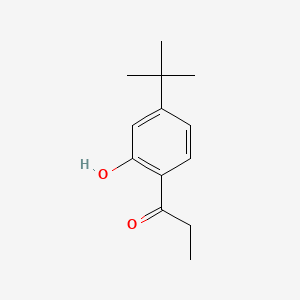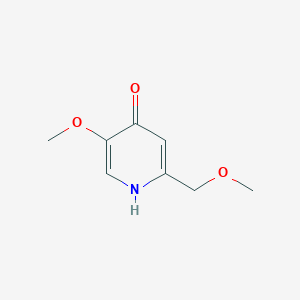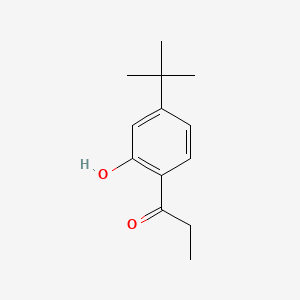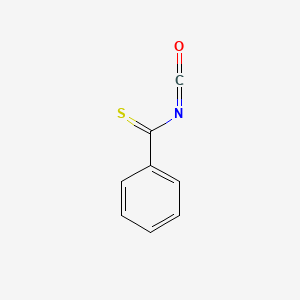
Benzenecarbothioyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioyl isocyanate is an organic compound with the molecular formula C8H5NOS. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarbothioyl isocyanate can be synthesized through several methods. One common method involves the reaction of benzenecarbothioyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene (COCl2) to produce the isocyanate and hydrogen chloride (HCl) as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are also being explored, such as the thermal decomposition of carbamates .
Chemical Reactions Analysis
Types of Reactions: Benzenecarbothioyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Reacts with water to produce carbon dioxide and an amine.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with water.
Scientific Research Applications
Benzenecarbothioyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of benzenecarbothioyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamates, respectively . The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic addition to the carbon atom of the isocyanate group .
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the thioyl group.
Methyl Isocyanate: Smaller and more volatile, used in the production of pesticides.
Toluene Diisocyanate: Contains two isocyanate groups, widely used in the production of polyurethanes.
Uniqueness: Benzenecarbothioyl isocyanate is unique due to the presence of the thioyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
3553-61-5 |
|---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
benzenecarbothioyl isocyanate |
InChI |
InChI=1S/C8H5NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H |
InChI Key |
HLTCRBDDXHATCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


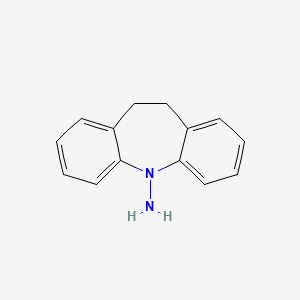
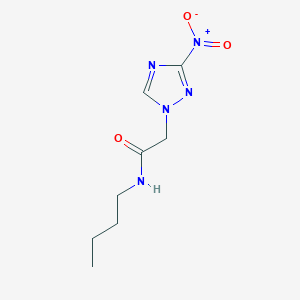
![5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14153125.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
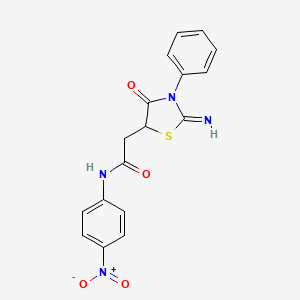
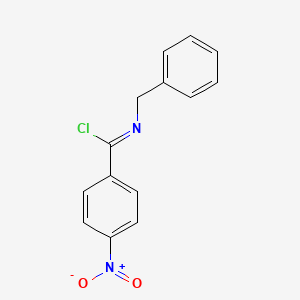
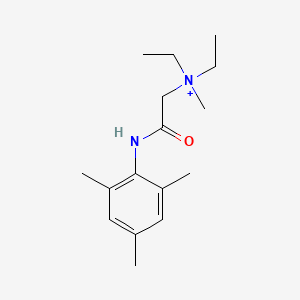
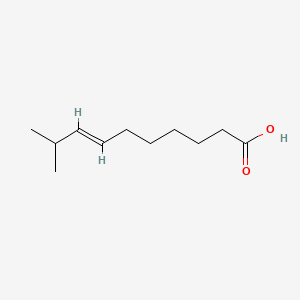
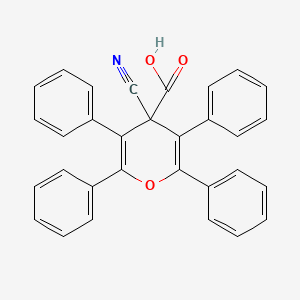
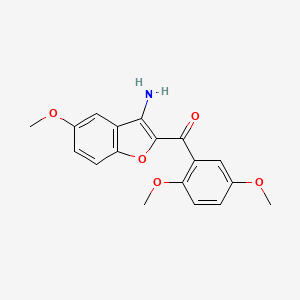
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
